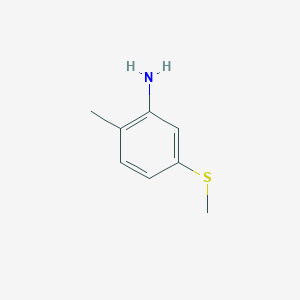
2-Methyl-5-(methylsulfanyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-5-(methylsulfanyl)aniline involves several methods, including cyclometalated ruthenium complexes. These complexes facilitate the effective methylation of anilines using methanol, selectively yielding N-methylanilines. The reaction proceeds under mild conditions (around 60°C) with sodium hydroxide (NaOH) as the base .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylsulfanyl)aniline consists of an aromatic benzene ring with an amino group (-NH₂) and a methylsulfanyl group (-SCH₃) attached at specific positions. The compound’s IUPAC name is 2-methyl-5-(methylsulfanyl)aniline .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-Methyl-5-(methylsulfanyl)aniline serves as a key precursor in various synthetic pathways, highlighting its versatility in organic synthesis. For instance, it is instrumental in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through sulfur dioxide insertion, demonstrating a broad reaction scope under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017). Additionally, its role in the high-yield synthesis of 4H-1,4-Benzothiazine-1,1-dioxide derivatives through a sequence of quantitative reactions underlines its significance in producing complex heterocyclic compounds (S. D. Montis, C. Fattuoni, Enzo Cadoni, 2008).
Environmental Applications
The degradation of aniline by persulfate activated with rice straw biochar, where 2-Methyl-5-(methylsulfanyl)aniline could potentially be a comparative study, showcases the application in environmental remediation. This method achieves a high degradation efficiency, pointing towards innovative solutions for pollutant degradation in water sources (Yao Wu, Jing Guo, 2018).
Catalytic Applications in Organic Reactions
The complex of 2-(methylthio)aniline with palladium(II) demonstrates an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This highlights the potential of 2-Methyl-5-(methylsulfanyl)aniline derivatives in facilitating eco-friendly organic transformations with high efficiency and turnover numbers (G. K. Rao, Arun Kumar, 2014).
Structural and Mechanistic Insights
The detailed investigation into the structure and reactivity of 2-Methyl-5-(methylsulfanyl)aniline derivatives provides insights into their electronic and steric influences on chemical reactivity. For example, studies on N,S-coordinating compounds reveal complex hydrogen bonding patterns and supramolecular interactions, offering a deeper understanding of their chemical behavior and applications in material science (D. D. Richards, M. T. C. Ang, 2015).
Anticancer Research
The design and synthesis of novel compounds incorporating 2-Methyl-5-(methylsulfanyl)aniline structures for anticancer applications represent an important area of pharmaceutical research. Such compounds, through careful structural modification, have shown promising activity against cancer cell lines, indicating the potential for developing new therapeutic agents (Juan Li, Yan-fang Zhao, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-5-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLONPJSALIOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
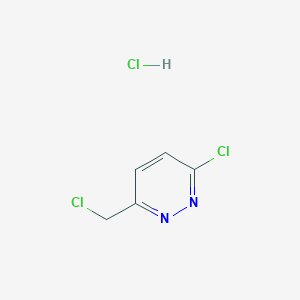
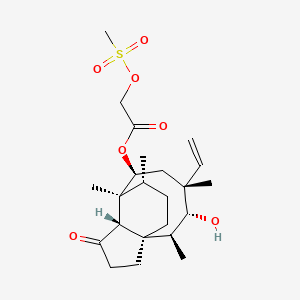
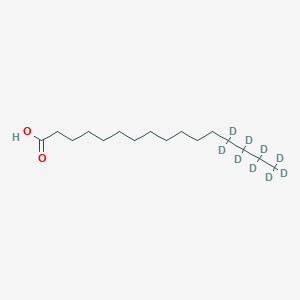
![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)


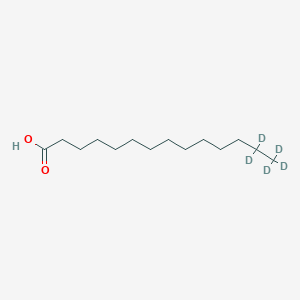
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)